molecular formula C11H10FNO2S B8367001 2-(4-Cyano-2-fluoro-phenylsulfanyl)-2-methyl-propionic acid

2-(4-Cyano-2-fluoro-phenylsulfanyl)-2-methyl-propionic acid

Cat. No. B8367001
M. Wt: 239.27 g/mol
InChI Key: IMGQVTCOZAOCMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07935715B2

Procedure details

To a solution of 1.1 g (4.1 mmol) of 2-(4-cyano-2-fluoro -phenylsulfanyl)-2-methyl-propionic acid ethyl ester in THF (50 mL) were added 1.58 g (12.3 mmol) of potassium trimethylsilanolate. The reaction was stirred at room temperature for 3 h. The solvent was removed under reduced pressure. The residue was partitioned between DCM (50 mL) and water (50 mL). The aqueous layer was acidified with 1 M aqueous HCl solution and extracted with DCM (4×50 mL). The combined organic extracts were dried over Na2SO4, filtered and the filtrate concentrated under reduced pressure to afford 1.04 g of 2-(4-cyano-2-fluoro-phenylsulfanyl)-2-methyl-propionic acid.
Name
2-(4-cyano-2-fluoro -phenylsulfanyl)-2-methyl-propionic acid ethyl ester
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
potassium trimethylsilanolate
Quantity
1.58 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:18])[C:5]([S:8][C:9]1[CH:14]=[CH:13][C:12]([C:15]#[N:16])=[CH:11][C:10]=1[F:17])([CH3:7])[CH3:6])C.C[Si](C)(C)[O-].[K+]>C1COCC1>[C:15]([C:12]1[CH:13]=[CH:14][C:9]([S:8][C:5]([CH3:6])([CH3:7])[C:4]([OH:18])=[O:3])=[C:10]([F:17])[CH:11]=1)#[N:16] |f:1.2|

Inputs

Step One
Name
2-(4-cyano-2-fluoro -phenylsulfanyl)-2-methyl-propionic acid ethyl ester
Quantity
1.1 g
Type
reactant
Smiles
C(C)OC(C(C)(C)SC1=C(C=C(C=C1)C#N)F)=O
Name
potassium trimethylsilanolate
Quantity
1.58 g
Type
reactant
Smiles
C[Si]([O-])(C)C.[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between DCM (50 mL) and water (50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (4×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(#N)C1=CC(=C(C=C1)SC(C(=O)O)(C)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.04 g
YIELD: CALCULATEDPERCENTYIELD 106%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.